
2,5-Dimethylheptane-1,4,7-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylheptane-1,4,7-triamine is an organic compound with a branched alkane structure It is characterized by the presence of three amine groups attached to a heptane backbone, with two methyl groups at the 2nd and 5th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylheptane-1,4,7-triamine typically involves multi-step organic reactions. One common method is the reductive amination of 2,5-dimethylheptane-1,4,7-trione with ammonia or primary amines in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes, where the precursor compounds are subjected to high pressure and temperature in the presence of a suitable catalyst. This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dimethylheptane-1,4,7-triamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the amine groups can be substituted with alkyl or acyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylheptane-1,4,7-triamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of 2,5-Dimethylheptane-1,4,7-triamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethylheptane: A hydrocarbon with a similar backbone but without the amine groups.
1,4,7-Triazacyclononane: A cyclic compound with three amine groups, used in coordination chemistry.
2,5-Dimethylhexane-1,4,6-triamine: A similar triamine with a shorter carbon chain.
Uniqueness: 2,5-Dimethylheptane-1,4,7-triamine is unique due to its specific arrangement of amine groups and methyl substituents, which confer distinct chemical and physical properties. Its branched structure and multiple functional groups make it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
114662-79-2 |
|---|---|
Molekularformel |
C9H23N3 |
Molekulargewicht |
173.30 g/mol |
IUPAC-Name |
2,5-dimethylheptane-1,4,7-triamine |
InChI |
InChI=1S/C9H23N3/c1-7(6-11)5-9(12)8(2)3-4-10/h7-9H,3-6,10-12H2,1-2H3 |
InChI-Schlüssel |
NPNWQHCXLCJOIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCN)C(CC(C)CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


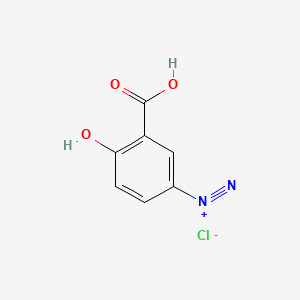
![5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol](/img/structure/B14307375.png)
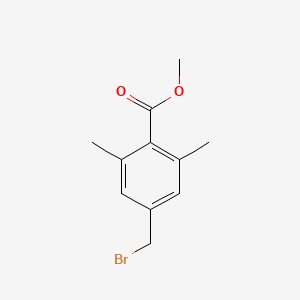

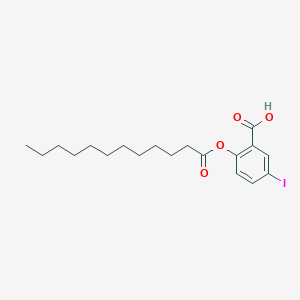
![2,2'-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole)](/img/structure/B14307404.png)
![Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-YL]stannane](/img/structure/B14307411.png)

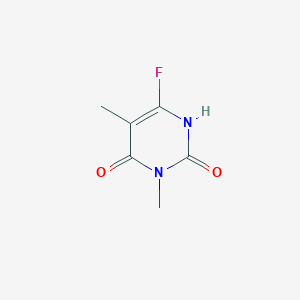
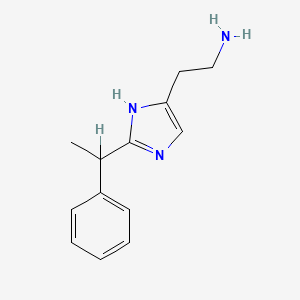
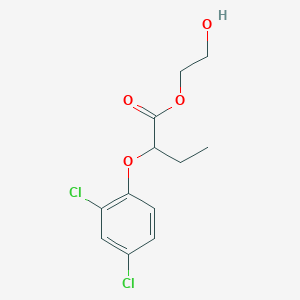


![Trisilabicyclo[1.1.0]butane](/img/structure/B14307444.png)
